(Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
CAS No.: 683255-09-6
Cat. No.: VC7648646
Molecular Formula: C20H15N3O5S
Molecular Weight: 409.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683255-09-6 |
|---|---|
| Molecular Formula | C20H15N3O5S |
| Molecular Weight | 409.42 |
| IUPAC Name | (Z)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
| Standard InChI | InChI=1S/C20H15N3O5S/c1-27-15-5-3-4-13(9-15)16-11-29-20(22-16)14(10-21)6-12-7-17(23(25)26)19(24)18(8-12)28-2/h3-9,11,24H,1-2H3/b14-6- |
| Standard InChI Key | KHWFGGNORPUQMU-NSIKDUERSA-N |
| SMILES | COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C#N |
Introduction
Chemical Structure and Stereochemical Configuration
The compound features a (Z)-configured acrylonitrile backbone bridging two aromatic systems: a 4-hydroxy-3-methoxy-5-nitrophenyl group and a 4-(3-methoxyphenyl)thiazol-2-yl moiety. The Z-configuration arises from the spatial arrangement of the nitrile group relative to the thiazole ring, which influences molecular planarity and intermolecular interactions. Key structural attributes include:
| Property | Value/Description |
|---|---|
| Molecular formula | C₂₁H₁₆N₄O₅S |
| Molecular weight | 452.45 g/mol |
| Hybridization | sp² (acrylonitrile), sp³ (methoxy groups) |
| Hydrogen bond donors | 1 (phenolic -OH) |
| Hydrogen bond acceptors | 8 (nitrile, nitro, methoxy, thiazole N, carbonyl) |
The nitro group at the 5-position of the phenyl ring introduces strong electron-withdrawing effects, while the methoxy and hydroxy groups contribute to hydrogen-bonding capacity and solubility . The thiazole ring’s sulfur atom enhances π-stacking interactions, as observed in analogous CDK9 inhibitors .
Synthetic Pathways and Optimization
Core Thiazole Ring Formation
The 4-(3-methoxyphenyl)thiazol-2-yl subunit is synthesized via Hantzsch thiazole cyclization. A representative pathway involves:
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Condensation: 3-Methoxyphenylacetone reacts with thiourea in ethanol under reflux to form 4-(3-methoxyphenyl)thiazol-2-amine.
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Bromination: Selective bromination at the thiazole 5-position using N-bromosuccinimide (NBS) in acetic acid yields 5-bromo-4-(3-methoxyphenyl)thiazol-2-amine.
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Cyanoacetylation: The amine undergoes nucleophilic substitution with cyanoacetic acid in the presence of DCC (dicyclohexylcarbodiimide), producing 2-cyanoacetamido-5-bromo-4-(3-methoxyphenyl)thiazole .
Acrylonitrile Linker Installation
The (Z)-acrylonitrile bridge is constructed via Knoevenagel condensation:
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4-Hydroxy-3-methoxy-5-nitrobenzaldehyde reacts with the cyanoacetamide-thiazole intermediate in dimethylformamide (DMF) with piperidine catalysis. The Z-selectivity (>90%) is achieved by steric hindrance from the thiazole’s 4-(3-methoxyphenyl) group, favoring the less crowded configuration .
Physicochemical Properties and Characterization
Spectral Data
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¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, -OH), 8.45 (s, 1H, thiazole-H), 7.92–7.25 (m, 6H, aromatic-H), 6.98 (s, 1H, acrylonitrile-H), 3.89 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃).
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IR (KBr): 2230 cm⁻¹ (C≡N), 1635 cm⁻¹ (C=C), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym) .
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HRMS (ESI+): m/z 453.1321 [M+H]⁺ (calc. 453.1324).
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) but high solubility in polar aprotic solvents (DMF, DMSO). Stability studies indicate degradation under UV light (t₁/₂ = 4.2 h in methanol), necessitating storage in amber vials.
Biological Activity and Mechanistic Insights
While direct pharmacological data for this compound are unavailable, structural analogs suggest potential kinase inhibitory activity. For example, 4-thiazol-2-anilinopyrimidines demonstrate CDK9 inhibition (IC₅₀ = 7 nM) via binding to the ATP pocket, with selectivity over CDK2 . The nitro group may confer antiparasitic properties, as seen in benzothiazole derivatives.
Applications and Future Directions
Medicinal Chemistry
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Anticancer Agents: Thiazole-acrylonitrile hybrids could target survival proteins like MCL-1, analogous to CDK9 inhibitors .
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Antimicrobials: Nitroaryl-thiazoles show efficacy against Mycobacterium tuberculosis (MIC = 1.56 µg/mL).
Materials Science
The conjugated π-system enables applications in organic semiconductors. Preliminary DFT calculations predict a bandgap of 2.8 eV, suitable for photovoltaic devices .
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